molecular formula C17H20N4O2 B6670566 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B6670566
M. Wt: 312.37 g/mol
InChI Key: ZOPTZUXJPRLWFB-GOEBONIOSA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound known for its unique molecular structure and significant potential across various scientific disciplines. The intricate combination of pyrazole and pyridine rings within this compound contributes to its notable chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(15-12-3-1-4-13(12)20-21-15)19-14-5-2-10-23-16(14)11-6-8-18-9-7-11/h6-9,14,16H,1-5,10H2,(H,19,22)(H,20,21)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPTZUXJPRLWFB-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Synthesis: : The synthesis begins with the construction of the pyridin-4-yloxan-3-yl moiety. This involves a multi-step process:

    • Step 1: : Formation of the pyridin-4-yloxan ring through cyclization reactions involving appropriate precursors under controlled conditions.

    • Step 2: : Protection of functional groups to prevent unwanted side reactions.

    • Step 3: : Sequential addition and modification of groups to achieve the desired 3D conformation.

  • Cyclopenta[c]pyrazole Formation: : The next phase involves constructing the cyclopenta[c]pyrazole scaffold:

    • Step 1: : Condensation reactions to form the initial cyclopenta ring.

    • Step 2: : Integration of the pyrazole unit using a series of coupling and cyclization reactions, typically under inert atmosphere to avoid oxidation.

  • Final Assembly: : Coupling the two key fragments (the pyridin-4-yloxan and cyclopenta[c]pyrazole moieties):

    • Step 1: : Formation of the amide bond under peptide coupling conditions, utilizing reagents such as EDCI or DCC.

    • Step 2: : Purification through chromatography techniques to isolate the final product.

Industrial Production Methods: Scaling up for industrial production involves optimization of the reaction steps to enhance yield and reduce cost:

  • Continuous Flow Chemistry: : Implementing continuous flow reactors to streamline the synthesis process.

  • Green Chemistry Approaches: : Employing environmentally friendly solvents and reagents to minimize ecological impact.

  • Automated Synthesis: : Utilizing robotic systems for precise control over reaction conditions and scaling production efficiently.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound undergoes oxidation reactions typically facilitated by agents like PCC or KMnO₄, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be conducted using hydrogenation catalysts such as Pd/C, or mild reducing agents like NaBH₄, resulting in saturated derivatives.

  • Substitution: : The presence of reactive sites in the pyrazole and pyridine rings allows for nucleophilic and electrophilic substitution reactions, employing reagents like alkyl halides or amines.

Common Reagents and Conditions:
  • Oxidation: : PCC, KMnO₄, or Jones reagent in anhydrous conditions.

  • Reduction: : Hydrogen gas with Pd/C, or NaBH₄ in methanol.

  • Substitution: : Alkyl halides, acyl chlorides, or amines under solvent-free conditions or in DCM.

Major Products Formed:
  • Oxidation: : Ketones and carboxylic acids.

  • Reduction: : Saturated amines or alcohols.

  • Substitution: : Derivatives with various functional groups attached to the pyrazole or pyridine rings.

Scientific Research Applications

Chemistry: The compound is of interest in the development of novel catalysts and ligands due to its unique electronic and steric properties.

Biology: In biological research, it serves as a scaffold for designing enzyme inhibitors and studying protein-ligand interactions.

Medicine: Potential pharmaceutical applications include the development of new therapeutic agents targeting specific receptors or enzymes implicated in diseases.

Industry: Used in material science for creating advanced polymers and in agricultural chemistry for synthesizing novel agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:
  • Receptor Binding: : Binds to specific receptors or enzymes, altering their activity.

  • Pathway Modulation: : Inhibits or activates molecular pathways critical for cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Unique Aspects:
  • Structural Complexity: : The combination of pyrazole and pyridine rings with the oxane unit is relatively rare, providing unique chemical reactivity.

  • Versatility: : The compound's ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and medicinal research.

Similar Compounds:
  • N-[(2S,3R)-2-pyridin-2-yloxan-3-yl]-1,4,5,6-tetrahydrocyclopenta[b]pyrazole-3-carboxamide: : Differing in the arrangement of the oxane and pyridine rings.

  • N-[(2R,3R)-2-pyridin-4-yloxan-3-yl]-1,3-dihydrocyclopenta[c]pyrazole-5-carboxamide: : Featuring variations in the cyclopenta and pyrazole ring fusions.

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